2-(3-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C26H20N4O4S and its molecular weight is 484.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes:
- A benzo[d][1,3]dioxole moiety.
- A triazole ring which is known for its biological significance.
- An isoindoline core that contributes to its pharmacological properties.
Molecular Formula
The molecular formula of the compound is C19H17N3O4S with a molecular weight of approximately 383.42 g/mol.
Anticancer Properties
Research indicates that compounds containing the triazole structure exhibit significant anticancer activities. The triazole derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms, including:
- Inhibition of angiogenesis : Compounds similar to the one have been reported to inhibit vascular endothelial growth factor receptors (VEGFR), which play a crucial role in tumor growth and metastasis .
- Induction of apoptosis : Studies have demonstrated that these compounds can trigger programmed cell death in cancer cells, contributing to their potential as therapeutic agents .
Case Study: Triazole Derivatives
A study conducted on various triazole derivatives revealed that certain compounds exhibited cytotoxic effects against human breast cancer cell lines (MDA-MB-231). The results are summarized in Table 1 below:
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound A | 29.1 | VEGFR inhibition |
Compound B | 18.76 | Apoptosis induction |
Compound C | 31.25 | Tyrosine kinase inhibition |
Table 1: Anticancer activity of triazole derivatives
Antimicrobial Activity
In addition to anticancer effects, compounds with similar structures have shown promising antimicrobial properties. For instance, some studies have reported effectiveness against Mycobacterium bovis BCG, with minimum inhibitory concentrations (MIC) ranging from 31.25 μg/mL to higher values depending on the structural modifications .
Antioxidant Activity
The antioxidant potential of triazole derivatives has also been investigated. Compounds derived from similar frameworks demonstrated varying degrees of free radical scavenging activity, with some achieving IC50 values lower than gallic acid, a known antioxidant .
The biological activity of 2-(3-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)isoindoline-1,3-dione can be attributed to several mechanisms:
- Tyrosine Kinase Inhibition : The presence of the triazole ring suggests potential interaction with tyrosine kinases involved in cancer progression.
- Receptor Modulation : The compound may modulate receptor activity related to angiogenesis and cell proliferation.
- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties may help mitigate oxidative stress in cells.
特性
IUPAC Name |
2-[3-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4S/c31-24-19-9-4-5-10-20(19)25(32)29(24)13-6-14-35-26-28-27-23(30(26)18-7-2-1-3-8-18)17-11-12-21-22(15-17)34-16-33-21/h1-5,7-12,15H,6,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWRSGVDKYRRPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)SCCCN5C(=O)C6=CC=CC=C6C5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。